molecular formula C14H12O2 B11891909 4-Methyl-2H-benzo[g]chromen-8-ol

4-Methyl-2H-benzo[g]chromen-8-ol

Cat. No.: B11891909
M. Wt: 212.24 g/mol
InChI Key: YYQTYAKTBSMNOH-UHFFFAOYSA-N
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Description

4-Methyl-2H-benzo[g]chromen-8-ol is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities and applications in various fields. This compound is structurally characterized by a benzopyran ring system with a methyl group at the 4-position and a hydroxyl group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2H-benzo[g]chromen-8-ol typically involves the Pechmann condensation reaction. This method uses phenols and β-ketoesters in the presence of acid catalysts. For instance, the reaction between 4-methylresorcinol and ethyl acetoacetate in the presence of sulfuric acid can yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Pechmann condensation remains a viable route for large-scale synthesis, potentially utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2H-benzo[g]chromen-8-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents into the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride as a catalyst.

Major Products

    Oxidation: Produces quinones.

    Reduction: Yields dihydro derivatives.

    Substitution: Results in various substituted benzopyrans.

Scientific Research Applications

4-Methyl-2H-benzo[g]chromen-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2H-benzo[g]chromen-8-ol involves its interaction with various molecular targets. Its fluorescence properties are influenced by hydrogen-bonding interactions with protic solvents, which affect the internal conversion rates and fluorescence intensity . In biological systems, it may exert its effects through the modulation of oxidative stress pathways and inhibition of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2H-benzo[g]chromen-8-ol is unique due to its specific substitution pattern, which imparts distinct fluorescence properties and biological activities. Its ability to form hydrogen-bonded complexes with protic solvents makes it particularly useful in fluorescence-based applications .

Properties

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

4-methyl-2H-benzo[g]chromen-8-ol

InChI

InChI=1S/C14H12O2/c1-9-4-5-16-14-8-11-6-12(15)3-2-10(11)7-13(9)14/h2-4,6-8,15H,5H2,1H3

InChI Key

YYQTYAKTBSMNOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CCOC2=C1C=C3C=CC(=CC3=C2)O

Origin of Product

United States

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